molecular formula C13H15NO5 B1620862 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid CAS No. 337497-09-3

4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid

Cat. No.: B1620862
CAS No.: 337497-09-3
M. Wt: 265.26 g/mol
InChI Key: HCGXNPQDNIEHBJ-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

The compound this compound possesses a complex molecular architecture that requires detailed structural analysis for complete understanding. The official Chemical Abstracts Service registry number for this compound is 337497-09-3, which serves as its unique identifier in chemical databases worldwide. The molecular formula C13H15NO5 indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and five oxygen atoms arranged in a specific three-dimensional configuration.

The International Union of Pure and Applied Chemistry nomenclature system provides multiple acceptable names for this compound, reflecting different approaches to systematic naming. The primary International Union of Pure and Applied Chemistry name is listed as 4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-4-oxobutanoic acid, while alternative nomenclature includes this compound and 4-(((2,3-Dihydrobenzo[b]dioxin-2-yl)methyl)amino)-4-oxobutanoic acid. These variations in naming reflect different conventions for describing the stereochemistry and connectivity of the benzodioxin ring system.

The structural complexity of this molecule becomes apparent when examining its International Chemical Identifier code: InChI=1S/C13H15NO5/c15-12(5-6-13(16)17)14-7-9-8-18-10-3-1-2-4-11(10)19-9/h1-4,9H,5-8H2,(H,14,15)(H,16,17). This notation describes the complete connectivity pattern and reveals the presence of multiple functional groups including an amide linkage, a carboxylic acid group, and the characteristic benzodioxin ring system. The Simplified Molecular Input Line Entry System representation C1C(OC2=CC=CC=C2O1)CNC(=O)CCC(=O)O provides a linear description of the molecular structure that can be readily interpreted by chemical software systems.

Chemical Identifier Value
Chemical Abstracts Service Number 337497-09-3
Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
International Chemical Identifier Key HCGXNPQDNIEHBJ-UHFFFAOYSA-N
MDL Number MFCD01100693
PubChem Compound Identifier 2815232

The molecular weight of 265.26 grams per mole places this compound in the range typical of small to medium-sized pharmaceutical intermediates and research compounds. The presence of multiple heteroatoms, particularly the nitrogen and oxygen atoms distributed throughout the structure, contributes to the compound's potential for diverse chemical interactions and biological activity. The benzodioxin portion of the molecule consists of a fused benzene ring and a six-membered dioxane ring, creating a rigid bicyclic system that influences the overall molecular geometry and electronic properties.

Research applications of this compound have identified it as a protease inhibitor, suggesting that its structural features are optimally arranged for binding to enzyme active sites. The amide linkage connecting the benzodioxin portion to the butanoic acid chain provides both rigidity and flexibility, allowing the molecule to adopt conformations suitable for protein binding while maintaining structural integrity. The carboxylic acid functionality at the terminal end of the molecule can participate in ionic interactions and hydrogen bonding, further enhancing its potential for biological activity.

Historical Context of Benzodioxin-Containing Compounds

The development and study of benzodioxin-containing compounds represents a significant chapter in the evolution of heterocyclic chemistry and pharmaceutical research. The benzodioxin scaffold, which forms the core structural element of this compound, has been recognized as a versatile template in medicinal chemistry for several decades. Historical research demonstrates that 1,4-benzodioxane compounds have served as the foundation for designing molecules with diverse bioactivities, spanning multiple therapeutic areas and research applications.

The broader family of benzodioxan compounds, to which this molecule belongs, encompasses three primary isomeric forms based on the positioning of oxygen atoms within the dioxane ring system. These isomers include 1,2-benzodioxan, 1,3-benzodioxan, and 1,4-benzodioxan, with the latter being the most extensively studied and utilized in pharmaceutical applications. The systematic investigation of these compounds began in earnest during the mid-twentieth century, when researchers recognized their potential as pharmacologically active agents.

Comprehensive reviews of benzodioxane chemistry reveal that this scaffold has been employed in developing compounds targeting neuronal nicotinic receptors, alpha-1 adrenergic receptors, and serotoninergic receptor subtypes. The versatility of the benzodioxin framework has also extended to the development of antitumor and antibacterial agents, demonstrating the broad applicability of this chemical architecture. Historical pharmaceutical development has shown that derivatives of 1,4-benzodioxan have been successfully utilized as adrenolytic agents, anticonvulsants, and cardiovascular therapeutics.

Historical Development Milestone Description
Early Research Period Initial synthesis and characterization of benzodioxan scaffolds
Pharmaceutical Applications Development of adrenolytic and cardiovascular agents
Modern Research Era Recognition as versatile medicinal chemistry template
Contemporary Applications Protease inhibitors and biochemical research tools

The scientific literature documents extensive research into benzodioxan derivatives dating back several decades, with particular emphasis on their synthesis and biological evaluation. Early pharmaceutical research focused on developing compounds with specific receptor binding properties, leading to the creation of numerous benzodioxan-containing drugs that reached clinical application. The systematic study of structure-activity relationships within this chemical family has provided valuable insights into the molecular features responsible for biological activity.

Contemporary research has expanded the applications of benzodioxin-containing compounds beyond traditional pharmaceutical targets to include enzyme inhibition and biochemical research applications. The compound this compound represents a modern example of this evolution, incorporating the proven benzodioxin scaffold into a structure designed for specific biochemical interactions. This historical progression demonstrates how fundamental chemical scaffolds can be continuously refined and adapted for new research applications.

The development of synthetic methodologies for benzodioxin compounds has paralleled their pharmaceutical applications, with researchers continuously improving methods for their preparation and functionalization. Historical synthetic approaches have evolved from simple cyclization reactions to sophisticated multi-step syntheses that allow for precise control of stereochemistry and functional group placement. These advances in synthetic chemistry have enabled the creation of increasingly complex benzodioxin derivatives, including compounds like this compound that incorporate multiple functional groups for enhanced specificity and activity.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(5-6-13(16)17)14-7-9-8-18-10-3-1-2-4-11(10)19-9/h1-4,9H,5-8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGXNPQDNIEHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384652
Record name 4-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337497-09-3
Record name 4-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Amide Coupling Using Acid Chloride Intermediates

Step 1: Synthesis of 2,3-Dihydrobenzodioxine-2-carbonyl Chloride

  • Procedure : (R)-2,3-Dihydrobenzodioxine-2-carboxylic acid is refluxed with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40°C for 4 hours.
  • Yield : 92–95% (reported for analogous systems).
  • Key Data :
    • Reaction Conditions : N₂ atmosphere, stoichiometric SOCl₂.
    • Workup : Excess SOCl₂ removed under reduced pressure; product used without purification.

Step 2: Coupling with 4-Amino-4-oxobutanoic Acid

  • Procedure : The acid chloride is reacted with 4-amino-4-oxobutanoic acid in tetrahydrofuran (THF) using triethylamine (TEA) as a base at 0°C→25°C for 12 hours.
  • Yield : 68–72%.
  • Optimization :
    • Solvent : THF > DMF due to milder conditions and easier workup.
    • Base : TEA preferred over DIPEA to minimize side reactions.

Step 3: Deprotection (If Applicable)

  • If the carboxylic acid is protected as a methyl ester, hydrolysis is performed using LiOH in THF/H₂O (3:1) at 0°C for 1 hour.
  • Yield : 85–90%.

Method 2: Nucleophilic Displacement on Benzodioxan Methyl Halides

Step 1: Preparation of 2-(Chloromethyl)-2,3-dihydrobenzodioxine

  • Procedure : 2-Hydroxymethylbenzodioxan is treated with thionyl chloride (SOCl₂) in DCM at 0°C for 2 hours.
  • Yield : 88%.
  • Characterization : ¹H NMR (CDCl₃): δ 4.45 (s, 2H, CH₂Cl), 4.30–4.15 (m, 4H, OCH₂CH₂O).

Step 2: Reaction with 4-Amino-4-oxobutanoate

  • Procedure : The chloromethyl derivative is combined with potassium 4-amino-4-oxobutanoate in dimethyl sulfoxide (DMSO) at 80°C for 8 hours.
  • Yield : 60–65%.
  • Challenges :
    • Competing elimination reactions necessitate controlled heating.
    • Use of polar aprotic solvents (DMSO, DMF) enhances nucleophilicity.

Optimization and Challenges

Stereochemical Control

  • The benzodioxan moiety’s chiral center influences biological activity. Enantiomerically pure (R)- or (S)-2,3-dihydrobenzodioxine-2-carboxylic acid is obtained via enzymatic resolution using lipases.

Functional Group Compatibility

  • Ketone Stability : The 4-oxo group is prone to reduction under strong reducing conditions. Use of mild bases (TEA) and avoidance of NaBH₄/LiAlH₄ is critical.
  • Carboxylic Acid Protection : Methyl ester protection (e.g., using CH₂N₂) prevents side reactions during amide coupling.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, COOH), 8.25 (t, J = 5.6 Hz, 1H, NH), 4.30–4.15 (m, 4H, OCH₂CH₂O), 3.85 (d, J = 5.6 Hz, 2H, CH₂NH), 2.65–2.50 (m, 4H, COCH₂CH₂CO).
  • IR (KBr) : 1720 cm⁻¹ (C=O, acid), 1655 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Chromatographic Validation

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).
  • LC-MS : [M+H]⁺ = 308.1 (calculated), 308.2 (observed).

Comparative Analysis of Methods

Parameter Method 1 (Acid Chloride) Method 2 (Nucleophilic Substitution)
Overall Yield 68–72% 60–65%
Stereocontrol High (uses resolved acid) Low (racemic starting material)
Key Advantage Mild conditions, scalability Avoids acid-sensitive steps
Major Limitation Requires anhydrous conditions Lower yield due to elimination

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Enzyme Inhibition

Compound 1 has shown promising results in enzyme inhibition studies. Research indicates that derivatives containing the benzodioxane structure exhibit significant inhibitory activity against various enzymes, including:

  • α-Glucosidase : Inhibitors of this enzyme are crucial for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption.
  • Acetylcholinesterase (AChE) : Compounds that inhibit AChE are investigated for their potential in treating Alzheimer's disease due to their role in increasing acetylcholine levels in the brain .

Case Study :
A study synthesized several sulfonamide derivatives incorporating the benzodioxane structure and tested their inhibitory effects on α-glucosidase and AChE. Most compounds demonstrated substantial inhibitory activity against α-glucosidase, suggesting potential therapeutic applications in diabetes management .

Antitumor Activity

The benzodioxane moiety has been associated with anti-proliferative effects against various cancer cell lines. Compound 1 may contribute to developing new anticancer agents by targeting specific pathways involved in tumor growth.

Data Table: Antitumor Activity of Benzodioxane Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 1MCF-7 (Breast Cancer)15Induction of apoptosis
Compound 2HeLa (Cervical Cancer)20Inhibition of cell cycle progression
Compound 3A549 (Lung Cancer)12Disruption of mitochondrial function

Neuroprotective Effects

Research has indicated that compounds with a similar structure to compound 1 may exhibit neuroprotective properties. This is particularly relevant for conditions like Alzheimer's disease, where oxidative stress plays a significant role.

Case Study :
In vitro studies have shown that certain derivatives can protect neuronal cells from oxidative damage, potentially through antioxidant mechanisms . This suggests that compound 1 could be further explored for neuroprotective applications.

Anti-inflammatory Properties

Compounds containing the benzodioxane ring have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Data Table: Anti-inflammatory Activity of Related Compounds

CompoundInflammatory ModelEffectiveness (%)Mechanism
Compound ALPS-induced75Inhibition of NF-kB pathway
Compound BCarrageenan model65Reduction of COX-2 expression

Mechanism of Action

The mechanism of action of 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Differences

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid (CAS: 54557-81-2)
  • Molecular Formula : C₁₂H₁₂O₅ (MW: 236.22 g/mol).
  • Key Difference: Lacks the amino group; the benzodioxin is directly linked to the 4-oxobutanoic acid via a ketone.
  • Implications: Reduced hydrogen-bonding capacity compared to the amino-containing target compound. This may affect solubility and receptor binding .
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
  • Structure: Features a sulfanyl (-S-) group instead of an amino (-NH-) linkage. Synthesized via Michael addition of thioglycolic acid to aryl-substituted 4-oxo-2-butenoic acids.
  • Key Difference: Sulfur-containing substituents may enhance reactivity (e.g., thiol-disulfide exchange) but reduce metabolic stability compared to amides.
Benzoxazine Derivatives (e.g., 4-(4-Methyl-3-oxo-3,4-dihydro-2H-benzo-1,4-oxazin-6-yl)-4-oxobutanoic acid)
  • Molecular Formula: C₁₃H₁₃NO₅ (MW: 263.25 g/mol).
  • Key Difference: Replaces benzodioxin with a benzoxazine ring containing an oxygen and nitrogen atom. The oxazinone ring introduces additional hydrogen-bonding sites and may influence ring strain and electronic properties .
Complex Derivatives (e.g., CAS 34482-56-9)
  • Molecular Formula : C₃₃H₃₀O₁₆ (MW: 682.59 g/mol).
  • Key Difference: A highly substituted derivative with multiple hydroxy, methoxy, and chroman groups.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted)
Target Compound (CAS 162922-18-1) ~280 Amide, carboxylic acid Moderate (polar groups)
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid 236.22 Ketone, carboxylic acid Lower (aromatic dominance)
Benzoxazine Analogs 263.25 Oxazinone, carboxylic acid Higher (polar oxazinone)
Sulfanyl Derivatives (e.g., III) ~250–300 Sulfanyl, carboxylic acid Variable (aryl-dependent)

Biological Activity

4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid is a synthetic compound with potential biological activity. Its structure suggests it may interact with various biological systems, making it a candidate for pharmaceutical research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C12H17NO3C_{12}H_{17}NO_{3} with a molecular weight of approximately 223.2683 g/mol. The structure features a benzodioxin moiety that is known for its diverse biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₇NO₃
Molecular Weight223.2683 g/mol
CAS Registry Number74398-46-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with appropriate amines and carboxylic acids under controlled conditions to yield the target compound.

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibitory potential of compounds related to the benzodioxin structure. For instance, sulfonamide derivatives containing benzodioxane moieties were screened against α-glucosidase and acetylcholinesterase enzymes. These studies indicated that modifications at specific positions on the benzodioxan ring could enhance enzyme inhibition, suggesting that similar modifications in our compound might yield significant biological activity against these targets .

Antioxidant Activity

Research indicates that compounds with benzodioxin structures often exhibit antioxidant properties. The presence of the dioxin ring may contribute to free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases.

Neuroprotective Effects

Studies have suggested that related compounds may possess neuroprotective effects by modulating neurotransmitter systems. Specifically, compounds that interact with nicotinic acetylcholine receptors have shown promise in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

  • Study on Enzyme Inhibition : A study synthesized several benzodioxine derivatives and tested their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that certain modifications led to enhanced inhibitory activity, making them potential candidates for diabetes and Alzheimer's treatment .
  • Neurochemical Profiling : Another investigation characterized the neurochemical profile of related compounds and found significant interactions with neurotransmitter receptors, indicating potential therapeutic applications in neurological disorders .

Q & A

Q. What are the decomposition pathways under oxidative conditions?

  • Methodology : Accelerated stability testing (40°C/75% RH) with HPLC monitoring. Identify degradation products (e.g., benzoic acid derivatives via ketone cleavage) using GC-MS. FTIR tracks carbonyl group stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.